molecular formula C7H7BrO2 B1266160 2-Bromo-4-(hydroxymethyl)phenol CAS No. 29922-56-3

2-Bromo-4-(hydroxymethyl)phenol

Cat. No. B1266160
CAS RN: 29922-56-3
M. Wt: 203.03 g/mol
InChI Key: HAFQFRJTRZBJJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-4-(hydroxymethyl)phenol can be synthesized through various chemical reactions, including solvolytic elimination and hydrolysis. The hydrolysis of 2-bromo-4-dibromomethylphenol in slightly aqueous conditions provides evidence for the formation of quinone methide during hydrolysis, leading to the production of 3-bromo-4-hydroxybenzaldehyde (Mare & Newman, 1984). Additionally, a chemoselective method for direct bromination of (hydroxymethyl)phenols without affecting the phenolic hydroxy group has been described, offering a simple approach for the synthesis of such compounds (Nieddu, Luca, & Giacomelli, 2008).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(hydroxymethyl)phenol and related compounds have been analyzed through various techniques including X-ray crystallography. Such studies reveal that the molecules exhibit planarity except for the atoms in the hydroxymethyl group, which participate in helical hydrogen bonding and the formation of R(2)2(12) rings, along with weaker C-H...π interactions (Cox, 2003).

Chemical Reactions and Properties

2-Bromo-4-(hydroxymethyl)phenol is involved in various chemical reactions, including electrophilic aromatic substitution and oxidation processes. Its reactivity with bromine and chlorine has been studied, showing high reactivity levels that are influenced by the phenolic substituents and the possibility of quinone formation. The compound's reaction with bromine is particularly notable for its speed and the impact of substituent effects on reactivity (Criquet et al., 2015).

Physical Properties Analysis

The physical properties of 2-Bromo-4-(hydroxymethyl)phenol, such as crystal structure and hydrogen bonding patterns, have been elucidated through detailed structural analyses. These studies show how molecular conformation is stabilized by intramolecular hydrogen bonding and, in some cases, by intermolecular interactions, highlighting the compound's structural characteristics and stability under various conditions (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-(hydroxymethyl)phenol include its reactivity in bromination reactions, where it serves as a precursor to other brominated phenolic compounds. These reactions are pivotal in understanding the compound's role in synthetic chemistry, especially in the context of developing new materials and chemicals with specific desired properties (Fischer & Henderson, 1983).

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Complexes : 2-Bromo-4-(hydroxymethyl)phenol derivatives have been used in the synthesis of various copper(II) complexes. These complexes exhibit distinct electrochemical and magnetic properties, with antiferromagnetic interactions observed between copper atoms (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Analytical and Structural Chemistry

  • Spectral and Thermal Analysis : The compound has been involved in studies focusing on spectral analysis and thermodynamic parameters, particularly in the synthesis of gold(III) complexes (Altun & Yoruç, 2019).
  • X-ray Diffraction and DFT Calculations : X-ray structure and density functional theory (DFT) calculations have been conducted on oxido-vanadium(V) complexes using derivatives of 2-Bromo-4-(hydroxymethyl)phenol, aiding in understanding the electronic structure and bonding of these complexes (Sheikhshoaie et al., 2015).

Environmental Chemistry and Treatment

  • Water Treatment and Oxidation Processes : Research has focused on the oxidation kinetics of bromophenols like 2-Bromo-4-(hydroxymethyl)phenol during water treatment processes, analyzing the formation of potentially harmful brominated products (Jiang et al., 2014).

Catalysis and Synthesis

  • Gold-Catalyzed Phenol Synthesis : The compound is used in the study of gold-catalyzed phenol synthesis, exploring the effect of different substituents on the reaction processes (Hashmi et al., 2006).

Safety And Hazards

Specific safety and hazard information for 2-Bromo-4-(hydroxymethyl)phenol is not detailed in the available resources.


Future Directions

The future directions for the study and application of 2-Bromo-4-(hydroxymethyl)phenol are not detailed in the available resources. Further research and investigation are needed to explore its potential uses and properties.


properties

IUPAC Name

2-bromo-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQFRJTRZBJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184036
Record name 3-Bromo-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(hydroxymethyl)phenol

CAS RN

29922-56-3
Record name 3-Bromo-4-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29922-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-hydroxymethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029922563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-hydroxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMO-4-HYDROXYMETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JA Jiang, C Chen, Y Guo, DH Liao, XD Pan, YF Ji - Green Chemistry, 2014 - pubs.rsc.org
A highly efficient approach to the famous flavor and fragrance compound vanillin has been developed starting from 4-cresol with the attention focused on improving the sustainability of …
Number of citations: 41 pubs.rsc.org
S Xia, JQ Liu, XH Wang, Y Tian, Y Wang… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel benzo[b][1,4]oxazin-3(4H)-one derivatives were synthesized as platelet aggregation inhibitors for structure–activity relationships (SAR) analysis. The synthetic pattern, …
Number of citations: 18 www.sciencedirect.com
J Jacobtorweihen, V Spiegler - Phytochemistry Reviews, 2023 - Springer
Marine algae are the source of a plethora of halogenated compounds, in particular brominated phenols, possessing various bioactivities. Since these natural products are typically …
Number of citations: 0 link.springer.com
Y Matsuo, Y Yu, XY Yang, H Ueno… - The Journal of …, 2019 - ACS Publications
Benzothieno[60]fullerenes were synthesized using fullerenyl cations as key intermediates. The reaction proceeded through a nucleophilic attack of the sulfur atom as a weak …
Number of citations: 9 pubs.acs.org
JJV Spiegler - 2022
Number of citations: 0

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